Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

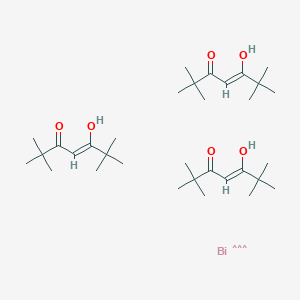

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula Bi(OCC(CH3)3CHCOC(CH3)3)3. It is known for its use in various scientific and industrial applications due to its unique properties. This compound is a white solid with a melting point ranging from 89 to 116°C .

準備方法

Synthetic Routes and Reaction Conditions

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through the reaction of bismuth nitrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form bismuth oxides.

Reduction: It can be reduced to form lower oxidation state bismuth compounds.

Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or hydrazine for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted bismuth complexes .

科学的研究の応用

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of bismuth-containing materials and catalysts.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery systems.

Industry: It is used in the production of thin films and coatings for various industrial applications.

作用機序

The mechanism of action of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its interaction with molecular targets through coordination chemistry. The bismuth center can form bonds with various ligands, influencing the compound’s reactivity and properties. The pathways involved in its action depend on the specific application and the nature of the interacting molecules .

類似化合物との比較

Similar Compounds

Similar compounds to bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) include:

Bismuth tris(acetylacetonate): Another bismuth complex with different ligands.

Bismuth tris(benzoylacetonate): A similar compound with benzoylacetonate ligands.

Bismuth tris(dipivaloylmethanate): A compound with dipivaloylmethanate ligands.

Uniqueness

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific ligand structure, which imparts distinct properties such as solubility in non-aqueous solvents and stability under various conditions. These properties make it particularly useful in applications requiring non-aqueous solubility and stability .

生物活性

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate), often referred to as Bi(TMHD)3, is a coordination compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C33H57BiO6

- Molecular Weight : 758.78 g/mol

- CAS Number : 142617-53-6

Bi(TMHD)3 is a bismuth(III) complex with three ligands of 2,2,6,6-tetramethyl-3,5-heptanedione. The structure allows for significant interaction with biological molecules due to the presence of the bismuth center and the flexible ligand environment.

The biological activity of Bi(TMHD)3 is primarily attributed to its ability to interact with various biomolecules. The compound can undergo redox reactions, facilitating catalytic processes that may disrupt cellular functions. Key mechanisms include:

- Antimicrobial Activity : Bi(TMHD)3 exhibits significant antimicrobial properties by inhibiting bacterial growth and disrupting metabolic pathways in pathogens such as Helicobacter pylori.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

Recent studies indicate that bismuth compounds have considerable potential against H. pylori. For instance:

- Inhibition of Virulence Factors : Research shows that bismuth can inhibit virulence proteins such as CagA and VacA in H. pylori, disrupting flagella assembly and antioxidant enzyme activity .

- Minimum Inhibitory Concentration (MIC) : A study reported MIC values for bismuth complexes against H. pylori ranging from 8.84 μM to 1.25 μM, indicating strong antibacterial efficacy .

Anticancer Activity

Bismuth complexes have been explored for their anticancer properties:

- Cytotoxicity Studies : Bi(TMHD)3 has shown low toxicity to normal cells while exhibiting high cytotoxicity in various human carcinoma cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Specific Findings | References |

|---|---|---|

| Antimicrobial | Inhibition of H. pylori growth; downregulation of virulence proteins | |

| Anticancer | High cytotoxicity in HepG2 and MCF-7 cells; induces apoptosis |

Case Studies

-

Case Study on H. pylori :

- A study demonstrated that Bi(TMHD)3 effectively inhibited the growth of H. pylori, showcasing its potential as a therapeutic agent against gastric infections.

-

Case Study on Cancer Cell Lines :

- In vitro tests revealed that Bi(TMHD)3 significantly reduced the viability of HepG2 cells while sparing normal lymphocytes, indicating a selective cytotoxic profile.

特性

分子式 |

C33H60BiO6 |

|---|---|

分子量 |

761.8 g/mol |

InChI |

InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

InChIキー |

BSBCGDNYZKAUGI-LWTKGLMZSA-N |

異性体SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Bi] |

正規SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Bi] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。